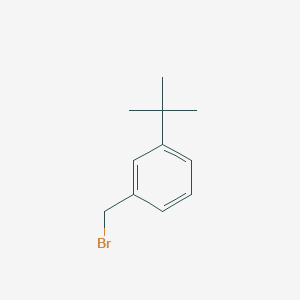

1-(Bromomethyl)-3-tert-butylbenzene

Description

Contextualization within Substituted Benzyl (B1604629) Halide Systems

Benzylic halides are compounds where a halogen atom is bonded to a carbon atom that is directly attached to a benzene (B151609) ring. quora.com Their reactivity is significantly influenced by the substituents on the aromatic ring. These substituents can exert both electronic and steric effects, altering the reaction pathways and rates. Benzylic halides are known to readily undergo nucleophilic substitution reactions. Primary benzylic halides typically favor an S(_N)2 mechanism, while secondary and tertiary ones tend to react via an S(_N)1 pathway due to the formation of a resonance-stabilized benzylic carbocation. rajdhanicollege.ac.in

In the case of 1-(Bromomethyl)-3-tert-butylbenzene, the bulky tert-butyl group at the meta-position sterically hinders the molecule. However, its primary influence is electronic. The tert-butyl group is an electron-donating group through induction, which can subtly influence the electrophilicity of the benzylic carbon. Unlike substituents at the ortho or para positions, a meta-substituent does not directly participate in resonance stabilization of a carbocation intermediate. This positioning makes this compound a valuable substrate for studying substitution reactions where steric hindrance and inductive effects are present without the direct influence of resonance. As a primary halide, it is predisposed to S(_N)2 reactions, but conditions favoring an S(_N)1 mechanism can also be employed. youtube.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅Br | sigmaaldrich.com |

| Molecular Weight | 227.14 g/mol | nih.gov |

| CAS Number | 102405-32-3 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | Typically ≥97% | sigmaaldrich.com |

Academic Significance as a Synthetic Intermediate and Reagent

The utility of this compound lies in its function as a synthetic building block. It is primarily used to introduce the 3-tert-butylbenzyl moiety into a wide range of molecules. This group is of interest in medicinal chemistry and materials science for its ability to impart specific steric and lipophilic properties to a target structure.

Research has demonstrated its application in various synthetic transformations. For instance, it can react with nucleophiles like cyanides, azides, and alkoxides to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. libretexts.org These reactions are fundamental in the elaboration of more complex molecular frameworks. One example of its utility is in the synthesis of pyrene-containing cyclophanes, where the related compound 1,3-bis(bromomethyl)-7-tert-butylpyrene is a key intermediate. researchgate.net The presence of the tert-butyl group can influence the conformational properties of the final products.

Overview of Key Research Trajectories and Challenges

Current research involving benzylic halides, including this compound, is focused on developing more efficient and selective catalytic methods for their transformation. A significant challenge in using benzylic halides is managing their reactivity and the potential for side reactions. nih.gov

One major research trajectory is the development of photocatalytic methods to generate benzyl radicals from benzyl halides under mild conditions. chemistryviews.org A key difficulty is that the reduction potentials of benzyl halides vary significantly depending on their structure, making it hard to find a single set of general reaction conditions. nih.govchemistryviews.org Recent studies have explored cooperative catalysis, where a nucleophilic catalyst like lutidine is used to activate the benzyl halide in situ. chemistryviews.orgacs.org This activation "levels" the reduction potentials, allowing a broader range of benzyl halides to be used under a general set of photocatalytic conditions for reactions like coupling with electron-deficient alkenes. nih.govchemistryviews.org

Another challenge is controlling the competition between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) reactions, particularly with secondary and tertiary halides. nih.govacs.org For a primary halide like this compound, elimination is less of a concern. However, the synthesis of the compound itself can present challenges, such as achieving high yields and purity. The typical synthesis involves the bromination of 3-tert-butyltoluene (B89660), which requires careful control of reaction conditions to ensure selective benzylic bromination over aromatic bromination.

Future research will likely continue to focus on expanding the synthetic utility of this compound through novel catalytic systems and its incorporation into new functional materials and biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-tert-butylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQAWFRZGVFIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102405-32-3 | |

| Record name | 1-(bromomethyl)-3-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 3 Tert Butylbenzene

Direct Benzylic Bromination Approaches

The most straightforward method for the synthesis of 1-(bromomethyl)-3-tert-butylbenzene involves the direct bromination of the methyl group of 3-tert-butyltoluene (B89660). This transformation is typically achieved through a free-radical halogenation reaction.

Radical Halogenation Mechanisms and Optimization

The benzylic C-H bonds in 3-tert-butyltoluene are weaker than other sp³ hybridized C-H bonds in the molecule, making them susceptible to attack by radicals. masterorganicchemistry.comlibretexts.org The generally accepted mechanism for benzylic bromination using N-bromosuccinimide (NBS) proceeds through a radical chain reaction. chemistrysteps.com The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light, to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic position of 3-tert-butyltoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically Br₂ generated in situ from the reaction of NBS with HBr, to yield the desired this compound and a new bromine radical, which propagates the chain. chemistrysteps.comchadsprep.com

The selectivity of this reaction is a critical factor. While bromination is highly selective for the benzylic position due to the stability of the benzylic radical, over-bromination to form the dibrominated product can occur. scientificupdate.com Optimization of the reaction conditions is therefore crucial to maximize the yield of the desired monobrominated product. Key parameters to control include the stoichiometry of the reactants, temperature, and the choice of solvent. Common conditions involve refluxing the substrate with NBS and a catalytic amount of a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.comcommonorganicchemistry.com The use of CCl₄ is now often avoided due to safety and environmental concerns, with alternative solvents like acetonitrile (B52724) being explored. organic-chemistry.org

Interactive Data Table: Reagents for Radical Halogenation

| Reagent | Role | Key Characteristics |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low, steady concentration of Br₂, minimizing side reactions. chemistrysteps.comchadsprep.com |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Decomposes upon heating to generate radicals that initiate the chain reaction. commonorganicchemistry.com |

| Benzoyl Peroxide | Radical Initiator | Another common initiator that cleaves homolytically to start the radical process. commonorganicchemistry.com |

| Carbon Tetrachloride (CCl₄) | Solvent | Traditional solvent for these reactions, but its use is declining. masterorganicchemistry.comcommonorganicchemistry.com |

| Acetonitrile | Solvent | A more environmentally benign alternative to chlorinated solvents. organic-chemistry.org |

Catalytic Systems for Regioselective Bromination

While radical initiation is the standard approach, research into catalytic systems for regioselective benzylic bromination is ongoing. The goal is to enhance selectivity and develop milder reaction conditions. For instance, the use of certain catalysts in conjunction with brominating agents can influence the reaction's outcome. While not extensively documented specifically for 3-tert-butyltoluene, broader studies on benzylic bromination have explored various catalytic approaches. These can include the use of Lewis acids or other promoters to activate the brominating agent or to stabilize the transition state leading to the desired product. A modification using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with catalytic ZrCl₄ has been shown to prevent competing aromatic ring bromination. scientificupdate.com

Indirect Synthetic Routes via Precursor Transformations

An alternative to direct bromination is the synthesis of this compound from other functionalized precursors. These multi-step sequences can sometimes offer advantages in terms of selectivity and the avoidance of harsh radical conditions.

Conversion of Benzylic Alcohols to Bromides

A common indirect route involves the conversion of the corresponding benzylic alcohol, (3-tert-butylphenyl)methanol, to the target bromide. This transformation can be achieved using a variety of brominating agents. A mixture of triphenylphosphine (B44618) and N-bromosuccinimide has been reported to be effective for the conversion of benzylic alcohols to benzylic bromides, often under mild, solvent-free microwave irradiation conditions. tandfonline.com Other classical reagents for this conversion include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents work by converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Interactive Data Table: Reagents for Converting Benzylic Alcohols to Bromides

| Reagent | Mechanism | Advantages |

| Triphenylphosphine/NBS | Forms a phosphonium (B103445) intermediate | Mild conditions, often high yields. tandfonline.com |

| Phosphorus Tribromide (PBr₃) | Forms a phosphite (B83602) ester intermediate | Effective for primary and secondary alcohols. |

| Thionyl Bromide (SOBr₂) | Forms a chlorosulfite intermediate | Good for converting alcohols with minimal rearrangement. |

| Hydrobromic Acid (HBr) | Direct protonation and substitution | Simple reagent, but can require harsh conditions. sciencemadness.org |

Multi-step Synthesis from Aromatic Hydrocarbons

Longer synthetic sequences starting from readily available aromatic hydrocarbons can also be devised. For example, a plausible route could start with tert-butylbenzene. Friedel-Crafts acylation followed by a reduction could introduce a methyl group, leading to 3-tert-butyltoluene, which could then be subjected to benzylic bromination as described in section 2.1. However, controlling the regioselectivity of the initial acylation to favor the meta product can be challenging.

Another potential multi-step pathway could start from 3-tert-butylaniline. Diazotization followed by a Sandmeyer-type reaction could introduce a bromine atom onto the aromatic ring, yielding 1-bromo-3-tert-butylbenzene (B1267464). A subsequent step would then be required to introduce the bromomethyl group, for instance, through lithiation followed by reaction with a suitable electrophile, although this adds considerable complexity to the synthesis. A documented synthesis of 1-bromo-3-tert-butylbenzene starts from 2-bromo-4-tert-butylaniline, which undergoes deamination. chemicalbook.com

Modern Synthetic Strategies for Structurally Related Benzylic Bromides

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency, safety, and environmental friendliness. Several modern strategies for the synthesis of benzylic bromides are applicable to the preparation of this compound and its analogues.

Continuous-flow photobromination has emerged as a powerful technique. scientificupdate.comorganic-chemistry.org This method allows for precise control over reaction parameters such as light intensity, residence time, and temperature, leading to improved selectivity and safety, especially for highly exothermic radical reactions. The use of in situ generated bromine from sources like sodium bromate (B103136) and hydrobromic acid under photochemical conditions offers an alternative to the direct use of hazardous elemental bromine. scientificupdate.com

Furthermore, the development of novel catalytic systems continues to be an area of active research. This includes the use of visible-light photoredox catalysis to generate bromine radicals under mild conditions, offering a green alternative to traditional methods that often require UV irradiation or high temperatures.

Polymer-Supported Reagents in Benzylic Bromination

The application of polymer-supported reagents in organic synthesis represents a practical and efficient method for producing clean chemical compounds, streamlining the entire production process. cam.ac.uk These insoluble supports act as carriers for reagents, simplifying reaction work-ups to a mere filtration step, thereby eliminating the need for traditional and often complex purification techniques like chromatography. cam.ac.ukslideshare.net

In the context of benzylic bromination, a key reaction for synthesizing this compound from 3-tert-butyltoluene, polymer-supported brominating agents offer significant advantages. A prime example is Poly-N-Bromosuccinimide (PNBS), a polymeric version of the widely used N-bromosuccinimide (NBS). slideshare.net The use of such a reagent immobilizes the brominating agent, preventing it from entering the final product solution.

The typical procedure involves mixing the substrate (3-tert-butyltoluene) with the polymer-supported reagent in a suitable solvent. The reaction is often initiated by heat or light, characteristic of free-radical brominations. masterorganicchemistry.com Once the reaction is complete, the spent polymer resin and the by-product, poly-succinimide, are simply filtered off, leaving the desired product, this compound, in the solution. This method not only facilitates product isolation but also allows for the potential regeneration and reuse of the polymer support, contributing to a more sustainable process.

The properties of the polymer backbone, commonly polystyrene, are crucial for the success of these reactions. slideshare.netbiotage.com The polymer must be insoluble in the reaction medium to allow for easy separation but must also swell sufficiently to ensure that the reactive sites are accessible to the substrate. slideshare.net

Table 1: Advantages of Polymer-Supported Reagents in Benzylic Bromination

| Feature | Description |

|---|---|

| Simplified Work-up | Product purification is achieved by simple filtration, removing the need for chromatography or extraction. cam.ac.uk |

| Reduced Contamination | The reagent is bound to the polymer, minimizing contamination of the final product. |

| Reusability | The spent polymer can often be regenerated and reused, lowering costs and waste. slideshare.net |

| Process Automation | The methodology is well-suited for automated and high-throughput synthesis platforms. |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. interchim.compolimi.it This is particularly true for energetic or hazardous reactions like benzylic brominations. The synthesis of this compound can be significantly optimized by adopting continuous-flow protocols.

In a typical setup, solutions of the starting material (3-tert-butyltoluene) and the brominating agent, such as N-bromosuccinimide (NBS), are continuously pumped and mixed before entering a temperature-controlled reactor. organic-chemistry.orguq.edu.au For photochemical brominations, the reactor is often constructed from transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), coiled around a light source like a compact fluorescent lamp (CFL) or LEDs. organic-chemistry.orguq.edu.auacs.org This design ensures uniform irradiation of the reaction mixture, something that is difficult to achieve in large-scale batch reactors. rsc.org

Key advantages of this methodology include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with potentially explosive intermediates or exothermic reactions. interchim.comlaryee.com

Precise Control: Reaction parameters like temperature, pressure, and residence time are easily and accurately controlled, leading to higher selectivity and yield. laryee.comlabunlimited.com

Scalability: Production can be scaled up by simply running the reactor for longer periods or by "numbering up"—running multiple reactors in parallel. uq.edu.audigitellinc.com This avoids the complex re-optimization often required when scaling up batch reactions. interchim.com

Efficiency: Flow chemistry often leads to accelerated reactions and higher throughput. labunlimited.com Studies have demonstrated that benzylic brominations can achieve complete conversion with residence times as short as a few seconds to minutes. rsc.orgrsc.org

Research has shown that using a small excess of NBS (e.g., 1.05 equivalents) in a solvent like acetonitrile can effectively brominate a wide range of benzylic compounds with high yields. organic-chemistry.orguq.edu.auacs.org This approach avoids the use of hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which were traditionally used in Wohl-Ziegler brominations. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Batch vs. Continuous Flow Benzylic Bromination

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volume and superior heat transfer. laryee.com |

| Scalability | Difficult; often requires complete re-optimization of reaction conditions. | Straightforward; achieved by extending run time or numbering-up systems. uq.edu.au |

| Solvent | Often uses hazardous solvents like CCl₄. wikipedia.org | Enables the use of greener solvents like acetonitrile or even solvent-free conditions. organic-chemistry.orgrsc.org |

| Efficiency | Inefficient light penetration in large-scale photochemical reactions. | Uniform irradiation leads to higher efficiency and faster reaction times. rsc.org |

| Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, residence time, and stoichiometry. labunlimited.com |

Atom Economy and Sustainability in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound provides a clear case study for the benefits of modern methodologies over traditional ones in achieving these goals.

A key metric for evaluating the sustainability of a reaction is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. Traditional benzylic bromination methods, like the Wohl-Ziegler reaction, often have high PMIs due to the use of large volumes of hazardous solvents (e.g., CCl₄) and the need for extensive purification steps. digitellinc.comrsc.org

Flow chemistry offers a direct path to lowering the PMI. By using more concentrated solutions and eliminating the need for large solvent volumes for heating and cooling, waste is significantly reduced. rsc.org For instance, the development of a continuous photochemical process using in-situ generated bromine from NaBrO₃ and HBr, coupled with the recycling of HBr, dramatically improved mass efficiency. rsc.orgrsc.org In some intensified processes, the complete removal of organic solvents has been achieved, reducing the PMI from over 13 to as low as 3. rsc.orgrsc.org

Furthermore, sustainability is enhanced by improving safety and energy efficiency. Photochemical flow reactions can often be conducted at or near room temperature using energy-efficient light sources like LEDs, avoiding the energy costs and safety risks of heating large batch reactors. organic-chemistry.orglaryee.com The in-situ generation of hazardous reagents like bromine avoids the risks associated with their transportation and storage. mdpi.comvapourtec.com By combining the benefits of continuous flow and, where applicable, polymer-supported reagents, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. digitellinc.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 3 Tert Butylbenzene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group of 1-(bromomethyl)-3-tert-butylbenzene serves as a key reactive site for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group. libretexts.orgncert.nic.in The general mechanism involves the approach of the nucleophile, formation of a transition state, and subsequent departure of the bromide ion. The reaction rate and pathway, whether SN1 or SN2, are influenced by factors such as the nature of the nucleophile, solvent, and the steric and electronic properties of the substrate. libretexts.orgncert.nic.in

Alkylation and Arylation Reactions

This compound is a valuable reagent for the introduction of the 3-tert-butylbenzyl group onto various substrates through alkylation reactions. In these reactions, a carbanion or other carbon-based nucleophile attacks the benzylic carbon, forming a new carbon-carbon bond. For instance, it can be used to alkylate active methylene (B1212753) compounds, organometallic reagents, and other carbon nucleophiles.

Arylation reactions involving this compound are less common as they typically require a different set of reaction conditions, often involving transition metal catalysis to couple the benzyl (B1604629) group with an aromatic or heteroaromatic ring.

Heteroatom Nucleophile Reactivity (e.g., O-, N-, S-nucleophiles)

The bromomethyl group readily reacts with a variety of heteroatom nucleophiles. Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ethers. Similarly, nitrogen-based nucleophiles like amines and amides react to yield the corresponding substituted amines. chemrxiv.org Sulfur nucleophiles, including thiols and thiophenols, are also effective in displacing the bromide to form thioethers. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Influence of the meta-tert-Butyl Group on Reaction Kinetics and Selectivity

The presence of the meta-tert-butyl group on the benzene (B151609) ring exerts a notable influence on the kinetics and selectivity of nucleophilic substitution reactions at the bromomethyl position.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can influence the stability of any carbocation intermediate that may form during the reaction. In an SN1-type mechanism, the electron-donating nature of the tert-butyl group can help to stabilize the resulting benzylic carbocation, thereby increasing the reaction rate. byjus.com

Steric Effects: The bulky tert-butyl group provides significant steric hindrance. chemrxiv.org This steric bulk can hinder the approach of the nucleophile to the reaction center, particularly in an SN2-type mechanism where the nucleophile attacks the carbon atom from the backside of the leaving group. This hindrance can lead to a decrease in the reaction rate compared to less sterically congested benzyl bromides. The steric hindrance can also influence the regioselectivity of reactions in cases where multiple reaction sites are available.

A study on the bromination of 1,3,5-tri-tert-butylbenzene (B73737) provides evidence for the significant steric influence of tert-butyl groups on reaction mechanisms, suggesting that the bulky nature of these groups can lead to complex transition states. rsc.org

Carbon-Carbon Bond Forming Reactions

This compound is a versatile substrate for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov While benzylic halides are not the most common substrates for all cross-coupling reactions, they can participate in certain types under specific conditions.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. nih.govlibretexts.org While aryl and vinyl halides are more common, the use of benzylic halides like this compound can be achieved, often requiring specific palladium catalysts and conditions to facilitate the coupling with boronic acids or their esters. beilstein-journals.orgyoutube.comnih.gov The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgbeilstein-journals.org Standard Heck conditions are not typically applied to benzylic halides. However, variations and specialized catalytic systems may allow for related coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govucsb.eduresearchgate.net Similar to the Heck reaction, direct Sonogashira coupling with benzylic halides is not a standard transformation, but related couplings can be achieved with appropriate catalysts, sometimes involving copper co-catalysis. organic-chemistry.orgresearchgate.net

| Cross-Coupling Reaction | Typical Substrates | Catalyst | General Outcome |

| Suzuki-Miyaura | Aryl/Vinyl Halides + Organoboron Compounds | Palladium | C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation |

| Heck | Aryl/Vinyl Halides + Alkenes | Palladium | Vinylation of the aryl/vinyl group |

| Sonogashira | Aryl/Vinyl Halides + Terminal Alkynes | Palladium/Copper | Formation of aryl/vinyl alkynes |

Friedel-Crafts Alkylation and Related Aromatic Substitutions

This compound can act as an alkylating agent in Friedel-Crafts reactions. cerritos.eduyoutube.comlibretexts.org In the presence of a Lewis acid catalyst, such as aluminum chloride, the benzylic bromide can be activated to form a benzylic carbocation or a polarized complex that acts as the electrophile. edubirdie.comaklectures.com This electrophile can then attack an aromatic ring, leading to the formation of a new carbon-carbon bond and the synthesis of diarylmethane derivatives.

The reaction proceeds through the typical electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. cerritos.eduyoutube.com The bulky tert-butyl group can influence the regioselectivity of the alkylation on the incoming aromatic ring due to steric hindrance. cerritos.edulibretexts.org

Homologation Reactions via Diazo Compounds and Carbon-Carbon Bond Insertion

Homologation, the process of extending a carbon chain by one or more methylene units, can be achieved with this compound through reactions with diazo compounds. A notable method involves the formal insertion of a diazo-derived carbon into the C(sp²)–C(sp³) bond of benzylic bromides. nih.govresearchgate.netnih.govumn.educolab.ws This transformation is typically catalyzed by a Lewis acid and proceeds through the formation of a phenonium ion intermediate. researchgate.netcolab.ws

For electron-rich benzyl bromide derivatives, this reaction leads to the formation of products with benzylic quaternary centers and an alkyl bromide that can be further modified. researchgate.netcolab.ws The reaction's scope has been demonstrated with various diazo compounds and substituted benzyl bromides, including those with alkoxy and halogen substituents. researchgate.net Given that this compound possesses an electron-donating tert-butyl group, it is expected to be a suitable substrate for this type of homologation. The reaction would likely proceed via an initial SN1-type mechanism to form a benzylic carbocation, which then reacts with the diazo compound. researchgate.net

Another classical homologation method is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comyoutube.com While this reaction does not directly start from this compound, the corresponding carboxylic acid, (3-tert-butylphenyl)acetic acid, could be subjected to the Arndt-Eistert sequence. This involves conversion to the acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile to yield the homologated acid, ester, or amide. organic-chemistry.orgnrochemistry.com

Table 1: Examples of Homologation Reactions of Benzylic Bromides

| Starting Material | Diazo Compound | Catalyst | Product Type | Reference |

| Electron-rich benzyl bromides | Ethyl 2-diazoacetate | SnCl₄ | Homologated ester with benzylic quaternary center | researchgate.net |

| Substituted benzyl bromides | Trimethylsilyldiazomethane | Lewis Acid | Homologated product | nrochemistry.com |

| Carboxylic Acid (via acid chloride) | Diazomethane | Ag₂O | Homologated carboxylic acid | wikipedia.orgyoutube.com |

Elimination Reactions and Pathways

This compound can undergo elimination reactions to form 1-tert-butyl-3-vinylbenzene. The mechanism of this transformation, either E1 (unimolecular) or E2 (bimolecular), is influenced by the reaction conditions, particularly the nature of the base and the solvent. lumenlearning.commsu.edu

Benzylic halides are prone to both SN1/E1 and SN2/E2 reaction pathways. khanacademy.org The primary nature of the benzylic bromide in this compound would typically favor an SN2 or E2 mechanism. However, the benzylic position can stabilize a carbocation intermediate, making an SN1/E1 pathway also plausible, especially with a weak base and a polar protic solvent. youtube.com

The steric hindrance imposed by the bulky tert-butyl group at the meta position is a significant factor. In E2 reactions, a strong, sterically hindered base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product). However, in the case of this compound, there is only one possible alkene product. The use of a bulky base would primarily serve to minimize the competing SN2 reaction. lumenlearning.commsu.edu

The stability of the conjugated system in the resulting 1-tert-butyl-3-vinylbenzene provides a thermodynamic driving force for the elimination reaction.

Table 2: Factors Influencing Elimination Pathways of Benzylic Halides

| Factor | Favors E1 | Favors E2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | Primary benzylic, but resonance stabilization can favor carbocation formation. |

| Base | Weak base | Strong, concentrated base | A strong base is required for the E2 pathway. |

| Solvent | Polar protic | Aprotic or less polar | Solvent choice can tune the reaction pathway. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group. |

Other Transformations of the Bromomethyl Functionality

Reductive Dehalogenation and Derivatization

The bromo group in this compound can be removed through reductive dehalogenation to yield 1-tert-butyl-3-methylbenzene. This transformation is a common method for the removal of halogen atoms. acsgcipr.org

Several reagents are effective for the reductive dehalogenation of benzylic bromides. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely used method. researchgate.netorganic-chemistry.orgcore.ac.ukstackexchange.com This method is generally efficient and proceeds under mild conditions. organic-chemistry.org The reaction involves the oxidative addition of the benzylic bromide to the palladium surface, followed by hydrogenolysis. acsgcipr.org

Alternatively, metal hydrides such as sodium borohydride (B1222165) (NaBH₄) can be employed for the reduction. youtube.comresearchgate.netmasterorganicchemistry.com The reactivity of NaBH₄ towards alkyl halides can be enhanced by the addition of activating agents. Benzylic bromides are generally more reactive towards reduction than other alkyl halides. youtube.com Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is also an effective reagent for the hydrodehalogenation of benzylic bromides at ambient temperature. researchgate.net

These reductive dehalogenation reactions are useful in synthetic sequences where the bromomethyl group has served its purpose as a reactive handle for other transformations and needs to be removed.

Table 3: Reagents for Reductive Dehalogenation of Benzylic Bromides

| Reagent | Conditions | Product | Reference |

| H₂/Pd-C | Neutral conditions | 1-tert-butyl-3-methylbenzene | organic-chemistry.org |

| NaBH₄ | Methanol | 1-tert-butyl-3-methylbenzene | researchgate.net |

| NiCl₂/NaBH₄ | Methanol, ambient temperature | 1-tert-butyl-3-methylbenzene | researchgate.net |

Oxidation Reactions

The bromomethyl group of this compound can be oxidized to the corresponding aldehyde, 3-tert-butylbenzaldehyde. Several methods are available for the oxidation of benzylic halides.

The Kornblum oxidation is a classic method that utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgmanipal.edu The reaction proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO, followed by an elimination reaction in the presence of a base to form the aldehyde. wikipedia.org Variants of the Kornblum oxidation have been developed using additives like zinc salts to improve yields. manipal.edu A modified, environmentally friendly version of the Kornblum oxidation uses visible light and aerobic conditions without the need for a catalyst or stoichiometric oxidant. researchgate.net

The Sommelet reaction provides another route to aldehydes from benzylic halides using hexamine and water. wikipedia.org The reaction involves the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. wikipedia.org

The Hass-Bender oxidation employs the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzylic halides to benzaldehydes. wikipedia.orgresearchgate.netresearchgate.net The mechanism involves an SN2 reaction followed by a pericyclic rearrangement. wikipedia.org

Other reagents for the oxidation of benzylic bromides to aldehydes include pyridine (B92270) N-oxide in the presence of silver oxide, nih.gov sodium nitrate (B79036) in aqueous sodium hydroxide, acs.orgacs.org and aqueous hydrogen peroxide without a catalyst. tandfonline.com The choice of oxidant can be crucial for achieving high yields and selectivity, especially in the presence of other functional groups.

Table 4: Common Oxidation Reactions of Benzylic Bromides

| Reaction Name | Reagents | Key Features | Reference |

| Kornblum Oxidation | DMSO, base | Forms an alkoxysulfonium intermediate. | wikipedia.org |

| Sommelet Reaction | Hexamine, water | Forms a quaternary ammonium salt intermediate. | wikipedia.org |

| Hass-Bender Oxidation | Sodium 2-nitropropanate | Involves an SN2 reaction and pericyclic rearrangement. | wikipedia.org |

| Pyridine N-oxide Oxidation | Pyridine N-oxide, Ag₂O | Mild conditions, applicable to various substituted benzyl halides. | nih.gov |

| Sodium Nitrate Oxidation | NaNO₃, NaOH(aq) | Simple and effective, uses inexpensive reagents. | acs.orgacs.org |

Computational and Theoretical Mechanistic Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly using density functional theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, such calculations can provide valuable insights into the competition between different reaction pathways, such as SN1 versus SN2 and E1 versus E2.

Computational studies on the homologation of benzylic bromides with diazo compounds have revealed a rate-determining SN1 mechanism for the initial C-C bond formation, followed by a series of cationic intermediates leading to a phenonium ion. researchgate.net These calculations can help predict the regioselectivity of such reactions.

For substitution and elimination reactions, theoretical studies can model the transition states and calculate the activation energies for each pathway. acs.org This allows for a prediction of the major products under different reaction conditions. For instance, calculations can help determine whether the primary benzylic nature of this compound favors a concerted E2 mechanism or if the resonance stabilization of the potential benzylic carbocation makes a stepwise E1 pathway competitive. The influence of the tert-butyl group on the geometries and energies of the transition states can also be quantified.

Furthermore, computational chemistry can be applied to understand the mechanism of oxidation reactions. For example, the intricate steps of the Kornblum or Hass-Bender oxidations can be modeled to understand the role of intermediates and the factors controlling the reaction's efficiency. While specific computational studies on this compound may be limited, the principles and methodologies from studies on similar benzylic systems are directly applicable and can provide a robust framework for predicting its chemical behavior.

Transition State Analysis and Energy Profiles

The chemical reactivity of this compound is significantly influenced by the nature of the transition states and the corresponding energy profiles of its reactions. While specific experimental and computational studies exclusively on this molecule's reaction coordinates are not extensively documented in publicly available literature, valuable insights can be drawn from mechanistic investigations of analogous aromatic compounds, particularly those involving benzylic bromides and sterically demanding substituents.

A key reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The mechanism of this substitution can proceed through either a concerted (SN2) or a stepwise (SN1) pathway, each with a distinct transition state and energy profile.

In an SN2 reaction, the nucleophile attacks the carbon atom of the bromomethyl group at the same time as the bromide ion departs. This process goes through a single, high-energy transition state where the central carbon is pentacoordinate. The energy profile for an SN2 reaction features a single peak corresponding to this transition state. The stability of this transition state is highly sensitive to steric hindrance around the reaction center.

Conversely, an SN1 reaction involves a two-step mechanism. The first and rate-determining step is the heterolytic cleavage of the C-Br bond to form a carbocation intermediate, the 3-tert-butylbenzyl cation. This step involves a transition state that represents the point of maximum energy during bond breaking. The subsequent step is the rapid attack of the nucleophile on the carbocation. The energy profile for an SN1 reaction is characterized by two peaks, corresponding to the two transition states, with an intermediate valley representing the carbocation.

Computational studies, such as those employing Density Functional Theory (DFT), on similar systems provide a framework for understanding these transition states. For instance, studies on the bromination of other substituted benzenes have utilized DFT to model transition states involving polybromide anions. nih.govrsc.org While this applies to electrophilic aromatic substitution rather than nucleophilic substitution at the benzylic position, it highlights the power of computational chemistry in elucidating reaction mechanisms. The energy profile of a reaction, including the activation energies for each step, can be computationally modeled to predict the feasibility and kinetics of the reaction.

The presence of the tert-butyl group on the benzene ring, while not directly attached to the reaction center, can influence the stability of the transition states and intermediates, thereby affecting the reaction pathway and its energy profile.

Applications in Advanced Organic Synthesis and Materials Science

Development of Catalysts and Functional Reagents

Ligand Synthesis for Organometallic Catalysis

While direct reports on the use of 1-(Bromomethyl)-3-tert-butylbenzene in the synthesis of specific organometallic catalysts are not prevalent in the literature, its potential as a precursor for ligand synthesis can be inferred from established principles of organometallic chemistry. The bromomethyl group serves as a reactive handle for the introduction of the 3-tert-butylbenzyl moiety onto a variety of coordinating atoms, such as phosphorus, nitrogen, or sulfur. These atoms, once incorporated into a larger ligand framework, can then be used to chelate to a metal center.

The tert-butyl group plays a crucial role in this context. Its significant steric bulk can be used to create a specific steric environment around the metal center of a prospective catalyst. This steric hindrance can influence the catalyst's selectivity, activity, and stability by controlling the approach of substrates to the active site. For instance, in reactions catalyzed by transition metals, the steric properties of the ligands are paramount in dictating the stereochemical outcome of the reaction. The 3-tert-butylbenzyl group, when incorporated into a phosphine (B1218219) ligand, for example, would be expected to create a bulky ligand that could favor the formation of one enantiomer over another in asymmetric catalysis.

The general synthetic strategy would involve the reaction of this compound with a suitable nucleophilic precursor of the ligand. For example, reaction with a diarylphosphine anion would yield a triarylphosphine ligand incorporating the 3-tert-butylbenzyl group.

Precursors for Phase-Transfer Catalysts and Organocatalysts

The utility of this compound extends to the synthesis of both phase-transfer catalysts and organocatalysts.

In the realm of phase-transfer catalysis (PTC) , this compound can be used to synthesize quaternary ammonium (B1175870) or phosphonium (B103445) salts, which are the workhorses of this catalytic technique. The synthesis involves the quaternization of a tertiary amine or phosphine with this compound. The resulting cation, paired with a suitable anion, can facilitate the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), thereby accelerating reaction rates. The presence of the tert-butyl group can influence the lipophilicity of the catalyst, which is a critical parameter for its efficiency. An improved procedure for the bromomethylation of aromatics, a reaction closely related to the synthesis of the title compound, has been developed using phase-transfer catalysis, highlighting the synergy between this class of catalysts and their precursors. sciencemadness.org

For organocatalysis , this compound can be used to introduce the 3-tert-butylbenzyl group into various organocatalyst scaffolds. For example, it can be used to alkylate the nitrogen atom of a proline derivative or a cinchona alkaloid, two privileged scaffolds in asymmetric organocatalysis. The steric bulk of the tert-butyl group can play a significant role in creating a well-defined chiral pocket around the active site of the catalyst, thereby enhancing enantioselectivity in a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions.

Application in Bioconjugation and Peptide Chemistry

The reactivity of the bromomethyl group makes this compound a useful tool for the chemical modification of biomolecules, particularly peptides.

Strategies for Peptide and Peptide Library Cyclization

Cyclization is a key strategy for improving the pharmacological properties of peptides, such as their stability, potency, and cell permeability. While this compound itself is not extensively documented for this purpose, its close structural analogs, such as α,α'-dibromo-m-xylene and 1,3,5-tris(bromomethyl)benzene, are widely used as linkers for peptide cyclization. nih.govnih.gov These reagents react with nucleophilic side chains of amino acids, most commonly the thiol group of cysteine, to form stable thioether bonds, thereby creating a cyclic peptide.

By analogy, this compound can be envisioned as a monofunctional reagent for tethering a peptide to another molecule or a solid support. The reaction would proceed via the alkylation of a cysteine residue within the peptide sequence. Although it possesses only one reactive site for linkage, the tert-butylbenzyl moiety would introduce a significant hydrophobic and sterically bulky group, which could be used to modulate the peptide's interaction with its biological target or to influence its conformational preferences.

The general reaction for peptide modification is shown below:

Introduction of Modifying Moieties onto Biologically Relevant Scaffolds

Beyond peptides, this compound can be used to introduce the 3-tert-butylbenzyl group onto other biologically relevant scaffolds that possess a suitable nucleophilic handle. This modification can be used to alter the molecule's physical and biological properties. The introduction of the bulky and lipophilic tert-butylbenzyl group can enhance membrane permeability, improve binding affinity to a target protein by occupying a hydrophobic pocket, or protect a specific functional group from metabolic degradation.

For instance, a natural product with a free hydroxyl or amino group could be alkylated with this compound to generate a derivative with potentially improved therapeutic properties. The choice of the 3-tert-butylbenzyl group allows for a systematic exploration of the structure-activity relationship (SAR) of a particular scaffold.

Precursors for Advanced Functional Materials (Focus on Synthetic Pathways)

The reactivity of this compound also lends itself to the synthesis of novel polymers and advanced functional materials.

Monomers for Polymer Synthesis

This compound can be utilized as a monomer or a comonomer in various polymerization reactions. Its benzylic bromide functionality can be converted into a variety of polymerizable groups. For example, it can be transformed into a styrenic monomer by reaction with a suitable vinylating agent, or into an acrylic or methacrylic monomer by esterification of a corresponding carboxylic acid derivative.

Alternatively, the bromomethyl group itself can be used to initiate certain types of polymerization. For example, in Atom Transfer Radical Polymerization (ATRP), the C-Br bond can be homolytically cleaved in the presence of a copper catalyst to generate a radical that can initiate the polymerization of vinyl monomers. The resulting polymer chain would thus have a 3-tert-butylbenzyl group at one of its ends. This approach is particularly useful for the synthesis of well-defined block copolymers and other complex polymer architectures. The synthesis of star polymers with functional end groups is a testament to the versatility of controlled radical polymerization techniques in creating tailored macromolecular structures. cmu.edu

The presence of the tert-butyl group in the resulting polymer can significantly influence its properties, such as its glass transition temperature, solubility, and thermal stability. The steric bulk of the tert-butyl groups can restrict chain mobility, leading to materials with higher rigidity and thermal resistance.

Building Blocks for Molecular Electronics Components

The utility of this compound in molecular electronics stems from its distinct molecular architecture. The molecule consists of a benzene (B151609) ring substituted with a reactive bromomethyl group and a sterically bulky tert-butyl group. This combination of features allows for its use in the synthesis of larger, more complex molecular structures with tailored electronic properties.

The bromomethyl group (–CH₂Br) serves as a highly reactive site, or "chemical handle," for a variety of coupling reactions. This functionality is crucial for assembling molecular wires, which are chains of molecules designed to conduct electrical current. One of the most common strategies for constructing these wires is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings. In these reactions, the bromo- or iodo-functionalized aromatic compounds are linked together to form extended, conjugated systems. While many syntheses of molecular wires start with dihalogenated aromatic compounds, the reactive bromomethyl group of this compound provides a versatile alternative for connecting molecular fragments.

The presence of the tert-butyl group (–C(CH₃)₃) is also a critical design element. This bulky substituent significantly enhances the solubility of the resulting molecular electronic components in common organic solvents. uni-konstanz.de This is a crucial practical advantage, as it facilitates the purification and processing of these materials, which are often difficult to handle due to their tendency to aggregate. Furthermore, the tert-butyl group can influence the self-assembly and packing of the molecules in the solid state. By preventing close π-π stacking between adjacent molecular wires, the tert-butyl groups can help to electronically isolate individual molecules, a key requirement for studying single-molecule conductance.

Research into the synthesis of molecular wires has demonstrated the versatility of using functionalized benzene rings as core components. aau.dk For instance, the synthesis of oligo(phenylene ethynylene)s, a well-studied class of molecular wires, often involves the coupling of ethynyl- and halo-substituted benzene derivatives. rsc.org The general principles of these synthetic routes can be applied to incorporate the 3-tert-butylbenzyl moiety from this compound into such molecular wire backbones. The resulting structures would benefit from the solubility and steric-directing effects of the tert-butyl group.

The table below summarizes the key structural features of this compound and their relevance to its application as a building block in molecular electronics.

| Structural Feature | Relevance in Molecular Electronics |

| Bromomethyl Group | Reactive site for coupling reactions to build extended molecular structures like molecular wires. |

| tert-Butyl Group | Enhances solubility for easier processing and purification. Provides steric hindrance to control intermolecular interactions and facilitate the study of single-molecule properties. |

| Benzene Ring | Forms the core of the conjugated system, providing the pathway for charge transport. |

Detailed research into charge transport properties of molecules containing tert-butylphenyl groups has shown that these substituents can influence the electronic characteristics of the molecule. rsc.org While the primary role of the tert-butyl group is often considered to be steric and solubility-enhancing, its electron-donating nature can also subtly modify the energy levels of the molecular orbitals involved in charge transport. This provides another layer of control for fine-tuning the electronic behavior of molecular devices.

Advanced Characterization Techniques for Reaction Intermediates and Product Analysis

Spectroscopic Methods for Mechanistic Elucidation (e.g., in-situ NMR, time-resolved IR)

The elucidation of reaction mechanisms is crucial for controlling reaction outcomes, and in-situ spectroscopic techniques are powerful tools for this purpose. They allow for the observation of reactive intermediates and the tracking of reactant and product concentrations over time without disturbing the reaction mixture.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution. By setting up a reaction directly within an NMR spectrometer, chemists can monitor the appearance of products and the disappearance of starting materials in real-time. For reactions involving 1-(Bromomethyl)-3-tert-butylbenzene, such as the formation of Grignard reagents, in-situ NMR can be invaluable. The formation of the Grignard reagent, 3-tert-butylbenzylmagnesium bromide, can be followed by observing the characteristic shifts in the ¹H and ¹³C NMR spectra as the magnesium atom inserts into the carbon-bromine bond. While specific in-situ NMR studies on this compound are not prevalent in publicly available literature, the principles of this technique are well-established. For instance, online NMR has been successfully used to monitor the progress of other Grignard reactions, allowing for the determination of initiation times and reaction kinetics, which are often challenging to study due to the heterogeneous nature of the reaction. nih.gov The general mechanism of Grignard reagent formation has been a subject of extensive study, with early work proposing the involvement of radical species at the magnesium surface. alfredstate.eduillinois.edu

Time-Resolved Infrared (IR) Spectroscopy is another powerful technique for studying reaction kinetics and identifying transient species. By monitoring changes in the vibrational frequencies of molecules, particularly of functional groups, this method can track the progress of a reaction on very short timescales. For a reaction such as a nucleophilic substitution on this compound, time-resolved IR could follow the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the bond formed with the incoming nucleophile. While direct applications to this compound are not widely reported, the technique has been used to study the kinetics of similar reactions, such as the anionic polymerization of butadiene, by monitoring the disappearance of monomer C=C stretching bands.

Mass Spectrometry for Reaction Monitoring and Product Identification (e.g., high-resolution MS, MS/MS)

Mass spectrometry (MS) is an essential tool for the analysis of reaction mixtures, providing information on the molecular weight of the components and, through fragmentation patterns, their structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is particularly useful in identifying the products of reactions involving this compound. For example, in a substitution reaction with an amine, HRMS could confirm the elemental formula of the resulting tertiary amine, distinguishing it from potential byproducts.

Tandem Mass Spectrometry (MS/MS) is used to gain further structural information. In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification. For a derivative of this compound, MS/MS could be used to confirm the connectivity of the 3-tert-butylbenzyl group to the rest of the molecule.

While specific HRMS and MS/MS studies on the reaction products of this compound are not extensively documented in the literature, these techniques are routinely applied in synthetic chemistry for product characterization.

Chromatographic Methodologies for Isolation and Purity Assessment of Complex Mixtures

Following a chemical reaction, the product of interest is often present in a mixture with unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are indispensable for the separation and purification of these complex mixtures and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For derivatives of this compound, which are often non-polar, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of a synthesized compound can be determined by the presence of a single peak in the chromatogram, and the area of this peak can be used for quantification.

The following table illustrates a hypothetical HPLC method for the analysis of a reaction mixture containing this compound and a potential product.

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724)/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

X-ray Crystallography for Definitive Structural Assignment of Derivatives

While spectroscopic and spectrometric methods provide strong evidence for the structure of a compound, X-ray crystallography provides the most definitive structural proof. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction can be used to confirm their structure. This is particularly important for complex molecules or when stereochemistry is a key feature. While a crystal structure of a direct derivative of this compound is not readily found in the public domain, the technique is widely applied to a vast range of organic and organometallic compounds. For instance, the structures of various metal complexes with ligands containing bulky tert-butyl groups have been determined by X-ray crystallography, providing insights into the steric and electronic effects of these groups on the coordination geometry of the metal center. escholarship.orgnih.gov

The data obtained from an X-ray crystallographic analysis is typically presented in a table of crystallographic parameters. A hypothetical example for a derivative of this compound is shown below.

| Parameter | Value |

| Empirical Formula | C₁₈H₂₂N₂O₂ |

| Formula Weight | 314.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 11.789 Å |

| α = 90°, β = 105.21°, γ = 90° | |

| Volume | 1778.9 ų |

| Z | 4 |

| Calculated Density | 1.173 g/cm³ |

Emerging Research Frontiers and Future Perspectives

Photo- and Electrocatalytic Transformations of 1-(Bromomethyl)-3-tert-butylbenzene

The reactivity of the carbon-bromine bond in this compound is a focal point for the development of novel catalytic transformations. Photo- and electrocatalysis offer green and efficient alternatives to traditional thermal reactions, allowing for transformations under mild conditions.

Photocatalytic Activation: Research into the photocatalytic activation of benzyl (B1604629) bromides, a class of compounds to which this compound belongs, has demonstrated their potential in forming carbon-carbon and carbon-heteroatom bonds. Under visible light irradiation and in the presence of a suitable photoredox catalyst, the C-Br bond can be homolytically cleaved to generate a 3-tert-butylbenzyl radical. This reactive intermediate can then participate in a variety of coupling reactions. For instance, in analogy to other benzyl bromides, it is anticipated that this compound could undergo photocatalytic coupling with boronic acids, alkenes, or alkynes.

Electrocatalytic Reductions: Electrocatalysis provides another avenue for the controlled transformation of this compound. By applying an electric potential, the compound can be reduced at an electrode surface, leading to the formation of a carbanion or radical species. This approach can be harnessed for reductive coupling reactions or for the generation of other functional groups. The tert-butyl group on the aromatic ring can influence the reduction potential and the stability of the intermediates, offering a handle for tuning the reactivity.

Future research in this area will likely focus on expanding the scope of these transformations, improving catalyst efficiency, and exploring the unique reactivity imparted by the 3-tert-butyl substituent.

Stereoselective and Asymmetric Synthesis utilizing the Compound

The development of stereoselective and asymmetric syntheses is a cornerstone of modern chemistry, particularly in the synthesis of chiral molecules for pharmaceutical and materials science applications. While this compound itself is not chiral, its use as a prochiral electrophile in asymmetric reactions is a promising research frontier.

In such reactions, a chiral catalyst or auxiliary is employed to control the stereochemical outcome of the reaction at the benzylic carbon. For example, the enantioselective alkylation of a nucleophile with this compound, catalyzed by a chiral phase-transfer catalyst or a chiral metal complex, could lead to the formation of a single enantiomer of the product. The steric bulk of the tert-butyl group can play a crucial role in the stereodifferentiation process, potentially leading to high levels of enantioselectivity.

| Reaction Type | Chiral Catalyst/Auxiliary | Potential Product | Significance |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantioenriched 1-substituted-3-tert-butylbenzyl derivatives | Access to chiral building blocks |

| Metal-Catalyzed Asymmetric Cross-Coupling | Chiral Ligand-Metal Complex | Chiral diarylmethanes or related structures | Synthesis of molecules with axial or point chirality |

The design of new chiral catalysts that are specifically tailored for substrates like this compound will be a key area of future research.

Computational Design of Novel Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting and understanding chemical reactivity. In the context of this compound, computational methods can be employed to design novel reactions and to elucidate the mechanisms of known transformations.

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of reactions involving the C-Br bond cleavage, providing insights into the activation energies and the influence of the tert-butyl group on the reaction kinetics. rsc.orgresearchgate.net Such studies can help in the rational design of catalysts and reaction conditions to achieve desired outcomes. For example, a combined kinetic and computational study on the bromination of 1,3,5-tri-tert-butylbenzene (B73737) revealed a high order in bromine, which was explained by the participation of clustered polybromide anions in the transition state, as determined by DFT calculations. rsc.orgresearchgate.net While this study focuses on the introduction of a bromine atom, the computational approaches are directly applicable to understanding the reactivity of the bromomethyl group in the title compound.

Furthermore, computational screening of potential reactants and catalysts can accelerate the discovery of new transformations. By simulating the reaction of this compound with a virtual library of nucleophiles or in the presence of various catalysts, promising reaction candidates can be identified for experimental validation.

Applications in New Chemical Space Exploration

The exploration of new chemical space is crucial for the discovery of novel molecules with unique properties, such as new drugs, materials, and agrochemicals. This compound, with its distinct substitution pattern, can serve as a valuable building block in the synthesis of diverse molecular scaffolds.

Diversity-Oriented Synthesis (DOS): In DOS, a common starting material is elaborated through a series of reactions to generate a library of structurally diverse compounds. The reactive bromomethyl group of this compound allows for its facile incorporation into a wide range of molecular frameworks. The tert-butyl group provides a bulky, lipophilic handle that can be used to probe specific regions of biological targets or to influence the solid-state packing of materials.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. Fragments that bind can then be grown or linked together to create more potent lead compounds. The 3-tert-butylbenzyl moiety derived from this compound represents a unique fragment that can be used to explore the chemical space around a binding pocket.

The systematic use of this compound in the generation of chemical libraries will undoubtedly lead to the discovery of new molecules with interesting and useful properties.

Development of Sustainable and Economical Production Methods

The development of sustainable and economical production methods for key chemical intermediates is of paramount importance for the chemical industry. For this compound, research is ongoing to develop greener and more cost-effective synthetic routes.

Traditional methods for benzylic bromination often involve the use of harsh reagents like N-bromosuccinimide (NBS) and radical initiators, which can generate significant amounts of waste. Greener alternatives that are being explored include:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. The synthesis of this compound in a flow reactor could lead to higher yields, improved purity, and a smaller environmental footprint.

Biocatalysis: The use of enzymes, such as haloperoxidases, for the selective bromination of the benzylic position is a promising long-term goal. While still in its early stages of development, biocatalysis offers the potential for highly selective and environmentally benign syntheses.

A known synthesis for the related compound 1-bromo-3-tert-butylbenzene (B1267464) involves a hydrodediazoniation protocol starting from 2-bromo-4-tert-butylaniline. chemicalbook.com While this route produces the isomeric bromobenzene, similar multi-step syntheses that are optimized for sustainability could be envisioned for the production of this compound.

| Production Method | Advantages | Challenges |

| Catalytic Bromination | Reduced bromine usage, less waste | Catalyst stability and recovery |

| Flow Chemistry | Improved safety, higher efficiency, scalability | Initial setup costs |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability |

Future efforts in this area will focus on the development of robust and scalable processes that are both economically viable and environmentally responsible.

Q & A

Q. Basic

- NMR : ¹H NMR shows distinct signals for benzylic CH₂Br (~4.3 ppm) and tert-butyl protons (~1.3 ppm). ¹³C NMR confirms substitution patterns via aromatic carbon shifts .

- GC-MS : Monitors purity and identifies byproducts (e.g., dibrominated species) with retention times <8 min under standard conditions .

Q. Advanced

- X-ray crystallography : Resolves steric interactions between the tert-butyl group and adjacent substituents, critical for understanding conformational preferences .

- IR spectroscopy : Detects C-Br stretching vibrations (~560 cm⁻¹), with shifts indicating electronic effects from the tert-butyl group .

How does this compound perform in transition metal-catalyzed cross-coupling reactions?

Advanced

The compound participates in Suzuki-Miyaura couplings with arylboronic acids, but the tert-butyl group reduces catalytic efficiency. Pd(PPh₃)₄ achieves moderate yields (60–70%) in toluene/EtOH at 90°C, whereas bulkier ligands (e.g., XPhos) improve turnover by mitigating steric clashes . Competing β-hydride elimination is minimized due to the stability of the tert-butyl-substituted aromatic system.

What are the key challenges in optimizing large-scale synthesis of this compound?

Q. Advanced

- Purification : Column chromatography is often required to separate the product from 3-tert-butyltoluene and dibrominated byproducts, increasing costs .

- Safety : Exothermic bromination reactions necessitate controlled addition rates and cooling systems to prevent runaway reactions .

- Storage : The compound is sensitive to light and moisture; storage under argon at –20°C extends shelf life >6 months .

How do electronic effects from the tert-butyl group influence regioselectivity in electrophilic aromatic substitution (EAS) of derivatives?

Advanced

The tert-butyl group is a strong electron-donating group via hyperconjugation, directing EAS to the para position relative to itself. For example, nitration of 3-tert-butylbenzyl bromide derivatives yields para-nitro products (>90% selectivity) in mixed H₂SO₄/HNO₃ . Computational studies (Hammett σ⁺ constants) correlate this with enhanced resonance stabilization of the intermediate carbocation .

What strategies mitigate decomposition during reactions involving this compound?

Q. Advanced

- Stabilizers : Addition of radical inhibitors (e.g., BHT) prevents homolytic cleavage of the C-Br bond during prolonged heating .

- Inert Atmospheres : Schlenk techniques or glovebox use reduces oxidation of intermediates .

- Low-Temperature Workup : Quenching reactions at 0°C minimizes acid-catalyzed elimination to styrene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.